molecular formula C8H8N4OS B15069049 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B15069049
M. Wt: 208.24 g/mol
InChI Key: JHADNKRHPFUIBF-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of the 1,2,4-triazole-3-thione scaffold, a heterocyclic system known for its diverse pharmacological and chemical properties. The compound features a pyridin-3-yl substituent at position 4 and a hydroxymethyl group at position 4. This structural configuration may influence its biological activity, particularly in neurological or antimicrobial contexts, as triazole-3-thiones are widely studied for anticonvulsant, antimicrobial, and corrosion-inhibitory properties .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-(hydroxymethyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H8N4OS/c13-5-7-10-11-8(14)12(7)6-2-1-3-9-4-6/h1-4,13H,5H2,(H,11,14)

InChI Key

JHADNKRHPFUIBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=NNC2=S)CO

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound (C₈H₈N₄OS) features a 1,2,4-triazole core substituted at position 4 with a pyridin-3-yl group and at position 5 with a hydroxymethyl (-CH₂OH) moiety. The thione group (-C=S) occupies position 3, contributing to its planar geometry and hydrogen-bonding capacity. Key computed properties include:

Property Value
Molecular Weight 208.24 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
XLogP3-AA -0.2

Synthetic Pathways

Cyclocondensation of Pyridine-3-Carbohydrazide

The most widely reported method involves cyclization of pyridine-3-carbohydrazide (1) with carbon disulfide (CS₂) under basic conditions:

  • Hydrazide Formation :
    Ethyl pyridine-3-carboxylate reacts with hydrazine hydrate in ethanol to yield pyridine-3-carbohydrazide (1).

  • Thiocarbamate Intermediate :
    Treatment of (1) with CS₂ in ethanolic potassium hydroxide generates potassium 2-(pyridine-3-carbonyl)hydrazinecarbodithioate (2).

  • Cyclization :
    Heating (2) with hydrazine hydrate at 80–90°C induces intramolecular cyclization, forming 4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3).

  • Hydroxymethylation :
    The hydroxymethyl group is introduced via condensation of (3) with formaldehyde under acidic conditions, followed by reduction with sodium borohydride to stabilize the -CH₂OH group.

Mechanistic Insight :
The cyclization step proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbamate carbon, eliminating H₂S and forming the triazole ring. Subsequent hydroxymethylation exploits the electrophilic character of formaldehyde, which reacts with the triazole’s amino group to form an imine intermediate, later reduced to the hydroxymethyl derivative.

Alternative Route: Thiosemicarbazide Cyclization

A modified approach utilizes substituted thiosemicarbazides as intermediates:

  • Thiosemicarbazide Synthesis :
    Pyridine-3-carbohydrazide (1) reacts with methyl isothiocyanate in ethanol to form 1-(pyridine-3-carbonyl)-4-methylthiosemicarbazide (4).

  • Base-Mediated Cyclization :
    Treatment of (4) with 10% aqueous NaOH at 60°C for 4 hours yields 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5).

  • Demethylation and Functionalization :
    Demethylation of (5) using BBr₃ in dichloromethane generates the free thiol (6), which undergoes alkylation with chloromethyl acetate. Final hydrolysis with aqueous HCl introduces the hydroxymethyl group.

Key Advantages :

  • Higher yields (70–85%) compared to classical cyclocondensation.
  • Tunable substituents via variation of isothiocyanates.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3250 (N-H), 1616 (C=N), 1070 (C=S).
  • ¹H NMR (DMSO-d₆, δ ppm) : 8.71 (s, 1H, pyridine H-2), 8.52 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.89 (d, J = 7.8 Hz, 1H, pyridine H-4), 5.12 (s, 2H, -CH₂OH), 4.65 (s, 1H, OH).
  • LC-MS (ESI+) : m/z 209.05 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the triazole ring’s planarity and hydrogen-bonding network between thione sulfur and hydroxymethyl oxygen.

Comparative Evaluation of Methods

Parameter Cyclocondensation Thiosemicarbazide Route
Yield 55–60% 70–85%
Reaction Time 8–10 hours 4–6 hours
Purification Complexity High Moderate
Scalability Limited High

Challenges and Optimization

  • Hydroxymethyl Stability : The -CH₂OH group is prone to oxidation during synthesis. Use of inert atmospheres and low-temperature workup is recommended.
  • Byproduct Formation : Over-alkylation at the thione sulfur can occur. Stoichiometric control of alkylating agents and phase-transfer catalysts (e.g., tetrabutylammonium bromide) mitigates this.

Industrial Applications and Patents

While no direct patents cover this compound, structurally analogous 1,2,4-triazole-thiones are patented as:

  • CDK4/6 inhibitors (WO2021122437A1)
  • Antimycobacterial agents (US20230174724A1).

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-(Carboxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

    Reduction: 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-1H-1,2,4-triazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with potential applications in medicinal chemistry, pharmacology, and organic synthesis.

Key Properties and Structural Features

  • The compound features a triazole ring fused with a pyridine moiety.
  • The presence of the pyridine ring can enhance interactions with biological targets.
  • The hydroxymethyl group (CH2OH) improves its solubility and reactivity.

Synthesis and Reactions

While the search results do not provide detailed synthesis procedures for this compound, they do offer information regarding reactions and synthesis of related compounds. For example, 5-(hydroxymethyl)pyridin-2(1H)-one can be created with hydrogen bromide in water at 110 degrees Celsius for three hours, resulting in a 93% yield .

Potential Applications

Though the search results do not specifically list applications of this compound, the presence of both a pyridine ring and a triazole ring gives it unique chemical properties that enhance its biological activity, making it a candidate for drug development.

CDK Inhibitors

Many pyrazole, pyrimidine, and related derivatives have displayed anticancer effects . Several research studies indicate that compounds containing pyrazolo-pyridine derivatives exhibit anticancer activity against cancer cell lines such as MCF-7, Hela, and HCT116 . Some of these compounds have demonstrated inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in tested cancer cell lines .

Table of Related Compounds

CompoundStructural FeaturesUnique Properties
This compoundContains a hydroxymethyl groupEnhanced solubility and reactivity
4-(Pyridin-3-yl)-1,2,4-triazole-3-thioneLacks the dihydro componentDifferent reactivity due to absence of saturation
5-(Methyl)-4-(pyridin-3-y)-2,4-dihydro-3H-1,2,4-triazoleContains a methyl group instead of pyridineAlters biological activity profile

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,4-triazole-3-thione derivatives, focusing on substituents, biological activities, physicochemical properties, and metabolic stability.

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thione Derivatives

Compound Name (Reference) Substituents Key Biological/Chemical Properties Physicochemical Traits Metabolic Stability
Target Compound 5-(Hydroxymethyl), 4-(pyridin-3-yl) Potential anticonvulsant/antimicrobial High solubility (hydroxymethyl) Susceptible to hydroxymethyl oxidation
TP-315 () 5-(3-Chlorophenyl), 4-hexyl Anticonvulsant (MES model) High lipophilicity (hexyl) Stable; limited hepatic metabolism
4-(2-Methoxyphenyl)-5-(pyridin-4-yl) () 4-(2-Methoxyphenyl), 5-(pyridin-4-yl) Impurity in drug synthesis Moderate lipophilicity (methoxy) Likely O-demethylation
Mannich Bases (e.g., 4MPT, PPT, MPT) () Pyridin-4-yl, aminoalkyl groups Corrosion inhibition (>92% efficiency) Strong adsorption (Langmuir isotherm) Not reported
4-Ethyl-5-(4-fluorophenyl) () 4-Ethyl, 5-(4-fluorophenyl) Metabolically inert prototype Moderate lipophilicity (ethyl/fluorophenyl) Resists desulfuration/S-oxidation
Thiophene-linked derivatives () Thiophene/piperidinylmethyl substituents Antimicrobial, structural versatility Enhanced π-π interactions (thiophene) Variable (depends on substituents)

Key Observations

Anticonvulsant Activity :

  • The target compound shares structural similarities with TP-315, a potent anticonvulsant in the maximal electroshock (MES) model. However, TP-315’s hexyl chain enhances blood-brain barrier (BBB) penetration due to increased lipophilicity, whereas the hydroxymethyl group in the target compound may limit BBB permeability despite improving solubility .
  • Chlorophenyl substituents (e.g., TP-315) are associated with strong sodium channel interactions, while pyridine rings (as in the target) may modulate binding affinity through hydrogen bonding .

Physicochemical Properties: Hydrophilic substituents like hydroxymethyl (target) or methoxy () improve solubility but reduce membrane permeability compared to lipophilic groups (e.g., hexyl in TP-315 or cyclopropyl in ) . Mannich bases () demonstrate strong adsorption on metal surfaces due to pyridinyl and aminoalkyl groups, highlighting the scaffold’s versatility in non-biological applications .

Chlorophenyl and hexyl groups (TP-315) are metabolically stable, aligning with their efficacy in vivo .

Structural Modifications and Activity :

  • Thiophene-linked derivatives () exhibit antimicrobial activity, suggesting that electron-rich heterocycles (e.g., thiophene vs. pyridine) can fine-tune target interactions .
  • Corrosion inhibitors () rely on nitrogen-rich substituents for adsorption, whereas anticonvulsants prioritize lipophilic groups for BBB penetration .

Biological Activity

5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4OSC_8H_8N_4OS, with a molecular weight of 208.24 g/mol. The compound features a hydroxymethyl group and a pyridine moiety, which enhance its solubility and reactivity compared to other triazole derivatives .

PropertyValue
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
CAS Number1508001-08-8

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial effects .

Antifungal and Anticancer Properties

In addition to antibacterial activity, this compound has been explored for its antifungal and anticancer properties. The presence of the thione functional group (C=S) is significant as it may influence the compound's interaction with biological targets, potentially leading to inhibition of fungal growth and cancer cell proliferation .

The mechanism by which this compound exerts its biological effects often involves interference with cellular processes such as DNA replication and enzyme inhibition. For example, it may inhibit DNA-gyrase activity in bacteria, which is crucial for DNA replication .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Reaction of Pyridine Derivatives : The synthesis often starts with pyridine derivatives such as pyridine-3-carboxaldehyde.
  • Formation of Thiosemicarbazide : This is followed by the reaction with thiosemicarbazide in an acidic medium.
  • Cyclization : The final cyclization step leads to the formation of the triazole ring.

These methods allow for controlled synthesis with specific functional groups tailored for desired biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values significantly lower than conventional antibiotics like ciprofloxacin against resistant strains of bacteria .
  • Antifungal Activity : Research showed that this compound could effectively inhibit the growth of various fungal species in vitro, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Potential : Investigations into its anticancer properties revealed that it could induce apoptosis in cancer cells through specific pathways related to oxidative stress and DNA damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with aldehydes (e.g., benzaldehyde) in methanol under reflux is a standard approach . Optimization involves adjusting solvent polarity (e.g., ethanol vs. chloroform), temperature (reflux at 70–80°C), and catalysts (e.g., AlCl₃). Reaction progress can be monitored via TLC or HPLC, with purification by recrystallization or column chromatography. Key parameters affecting yield include stoichiometry of reagents and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridinyl protons) and δ 4.5–5.0 ppm (hydroxymethyl group) confirm substitution patterns .
  • IR : Absorptions near 1150–1180 cm⁻¹ (C=S stretch) and 3200–3500 cm⁻¹ (N–H/O–H) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 265.34) and fragmentation patterns confirm molecular weight and stability .
  • UV-Vis : λmax ~260–270 nm (aromatic π→π* transitions) .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

  • Methodological Answer : Initial screening involves in vitro antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) . Antimicrobial activity is tested via disc diffusion (against E. coli, S. aureus), with MIC values calculated . Dose-response curves (IC₅₀) and selectivity indices (normal cell lines like HEK-293) prioritize candidates for advanced studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole-thione derivative?

  • Methodological Answer : Density Functional Theory (B3LYP/6-311G(d,p)) calculates molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, a HOMO-LUMO gap <4 eV suggests redox activity relevant to anticancer mechanisms . Vibrational frequencies (IR) and NMR chemical shifts are simulated and compared to experimental data to validate models. Conformational analysis via torsion angle scans (±180°) identifies stable rotamers .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Structural Confirmation : Re-examine purity (HPLC ≥95%) and tautomeric forms (thione vs. thiol) via X-ray crystallography .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • SAR Analysis : Compare substituent effects; e.g., pyridinyl vs. phenyl groups alter logP and membrane permeability .
  • Meta-Analysis : Pool data from multiple studies using tools like PASS Online® to predict activity trends .

Q. How are S-alkyl/aryl derivatives synthesized to enhance pharmacological properties, and what mechanistic insights guide derivatization?

  • Methodological Answer : React the thione with alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/MeOH) to form thioethers. For example, this compound reacts with benzyl chloride to yield S-benzyl derivatives, improving lipophilicity (logP ↑0.5–1.0 units) . Mechanistically, nucleophilic attack at the sulfur atom is confirmed by <sup>1</sup>H NMR loss of thiol proton (δ 3.5 ppm) .

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